![molecular formula C19H21N5O2S B2995207 N-benzyl-2-[[4-(2-methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 335225-37-1](/img/structure/B2995207.png)
N-benzyl-2-[[4-(2-methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
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Description
N-benzyl-2-[[4-(2-methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-[[4-(2-methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-[[4-(2-methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Agent Development
This compound has been studied for its potential use as an antimicrobial agent. The presence of the 1,2,4-triazole moiety is known to confer antimicrobial properties . Research has shown that derivatives of this compound can be potent against drug-resistant bacteria, making it a valuable candidate for the development of new antibiotics.
Drug-Resistant Bacterial Infections
The compound’s structure allows for the synthesis of derivatives that can target drug-resistant bacterial strains. This is particularly important as the rise of antibiotic resistance is a significant public health concern. The compound’s ability to be modified makes it a versatile tool in combating these resistant strains .
Antifungal Applications
Similar to its antibacterial properties, the compound also shows promise in antifungal applications. The triazole ring, in particular, is a common feature in many antifungal agents, suggesting that this compound could be developed into treatments for fungal infections .
Docking Studies for Target Identification
The compound can be used in docking studies to identify new targets for antibacterial agents. It can bind to key proteins in bacterial cell division, such as FtsZ, which is a potential target for novel antibacterial drugs .
Synthesis of New Drug Scaffolds
The compound’s molecular structure allows for the creation of new drug scaffolds. By modifying different parts of the molecule, researchers can synthesize new compounds with potential therapeutic effects. This is crucial for the discovery of innovative drugs with unique mechanisms of action .
Research on Mechanisms of Action
The compound can be used in research to understand the mechanisms of action of drugs. By studying how the compound and its derivatives interact with biological targets, researchers can gain insights into the molecular basis of diseases and the therapeutic effects of drugs .
properties
IUPAC Name |
N-benzyl-2-[[4-(2-methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-26-12-11-24-18(16-7-9-20-10-8-16)22-23-19(24)27-14-17(25)21-13-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOHVSLROCDXKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[[4-(2-methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
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